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Compound of Interest

Compound Name:
5-Bromo-2-fluoro-4-

methoxyphenol

CAS No.: 1111096-08-2

Cat. No.: B1374892 Get Quote

Executive Summary
5-Bromo-2-fluoro-4-methoxyphenol is a dense functional scaffold offering three distinct

vectors for chemical diversification. Its unique substitution pattern—combining an electron-rich

phenol/methoxy system with electron-withdrawing halogen/fluorine motifs—creates a specific

electronic landscape that dictates its reactivity with electrophiles.

This guide addresses the three primary modes of reaction with electrophiles:

O-Functionalization: Exploiting the phenolic oxygen as a nucleophile.

C-Lithiation (Umpolung): Converting the C-Br bond into a nucleophilic carbanion to trap

electrophiles (aldehydes, ketones, halides).

Electrophilic Aromatic Substitution (EAS): Direct ring functionalization, with a critical analysis

of regioselectivity (C6 vs. C3).

Chemical Architecture & Reactivity Analysis
Electronic Landscape
The molecule features a "push-pull" electronic system that governs regioselectivity.
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Activators (Ortho/Para Directors):

-OH (Position 1): Strongest activator. Directs to C6 (ortho) and C2/C4 (blocked).

-OMe (Position 4): Strong activator. Directs to C3 (ortho) and C5 (blocked).

Deactivators (Ortho/Para Directors via Resonance):

-F (Position 2): Weak deactivator, directs to C3 (para).

-Br (Position 5): Weak deactivator, directs to C6 (ortho).

Regioselectivity Map
When reacting with electrophiles (EAS), the competition is between C3 and C6.

Position
Electronic
Influence

Steric Environment
Predicted
Favorability

C6

High Activation: Ortho

to -OH (Strongest

group).

High Hindrance:

Flanked by -OH and

bulky -Br.

Electronic Major

(Reaction rate

depends on

electrophile size).

C3

Moderate Activation:

Ortho to -OMe; Para

to -F.

Moderate Hindrance:

Flanked by -F (small)

and -OMe.

Steric Major (Favored

with bulky

electrophiles).

Reaction Pathways (Visualized)
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Figure 1: Divergent synthetic pathways. Path A (Blue) and Path B (Yellow) offer the highest

regiocontrol. Path C (Red) requires careful separation of isomers.

Detailed Protocols
Protocol A: O-Alkylation (Ether Synthesis)
Objective: Protection of the phenol or attachment of a linker chain. Mechanism: SN2

Nucleophilic Substitution. The phenol (pKa ~8-9) is deprotonated to form a phenoxide, which

attacks the alkyl halide electrophile.

Materials:

Substrate: 5-Bromo-2-fluoro-4-methoxyphenol (1.0 eq)

Electrophile: Alkyl Bromide/Iodide (1.2 eq)
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Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq) for

faster rates.

Solvent: DMF (anhydrous) or Acetonitrile.

Step-by-Step Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol

(1.0 eq) in anhydrous DMF (0.2 M concentration).

Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. The suspension may turn slight

yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

Addition: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

Reaction:

For reactive electrophiles (e.g., Benzyl bromide, Methyl iodide): Stir at RT for 2–4 hours.

For unreactive electrophiles: Heat to 60°C for 4–12 hours.

Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash 3x with water (to

remove DMF) and 1x with brine.

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash

chromatography (Hexanes/EtOAc).

Critical Note: The presence of the electron-withdrawing Fluorine and Bromine atoms makes the

phenol more acidic than unsubstituted phenol, facilitating easy deprotonation by mild bases like

K₂CO₃.

Protocol B: C-Lithiation & Electrophile Trapping
(Umpolung)
Objective: Utilizing the C-Br bond to generate a nucleophile that reacts with carbon

electrophiles (e.g., forming secondary alcohols from aldehydes). Mechanism: Lithium-Halogen

Exchange followed by nucleophilic addition.
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Materials:

Substrate: O-Protected 5-Bromo-2-fluoro-4-methoxyphenol (e.g., Methyl ether or MOM-

ether). Note: The free phenol must be protected first, or requires 2 equivalents of base.

Reagent: n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes).

Electrophile: Benzaldehyde (example) (1.2 eq).

Solvent: THF (anhydrous).

Step-by-Step Procedure:

Setup: Flame-dry a 2-neck flask and cool under Argon/Nitrogen flow.

Solvation: Dissolve the protected substrate (1.0 eq) in anhydrous THF (0.1 M). Cool the

solution to -78°C (Dry ice/Acetone bath).

Exchange: Add n-BuLi (1.1 eq) dropwise over 10 minutes. Maintain internal temperature

below -70°C.

Observation: A color change (often yellow or pale pink) indicates the formation of the Aryl-

Lithium species.

Time: Stir at -78°C for 30–45 minutes to ensure complete Br-Li exchange.

Trapping: Add the electrophile (e.g., aldehyde) (1.2 eq) dropwise (neat or in minimal THF).

Warming: Stir at -78°C for 1 hour, then slowly remove the cooling bath and allow to warm to

0°C or RT.

Quench: Quench with saturated NH₄Cl solution.

Work-up: Extract with EtOAc, wash with brine, dry over MgSO₄.

Self-Validating Check: If the starting material is recovered unchanged, the lithiation failed (likely

wet solvent). If the de-brominated product (proton quench) is observed, the electrophile

addition was too slow or the reagents were wet.
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Protocol C: Direct Nitration (EAS)
Objective: Introducing a nitro group (-NO₂) onto the ring. Challenge: Regioselectivity (C6 vs

C3).

Materials:

Substrate: 5-Bromo-2-fluoro-4-methoxyphenol.[1][2][3][4][5]

Reagent: Nitric Acid (HNO₃) (1.05 eq, 65-70%) in Acetic Acid.

Temperature: 0°C to 10°C.

Step-by-Step Procedure:

Preparation: Dissolve substrate in Glacial Acetic Acid (0.5 M). Cool to 0°C.[6]

Addition: Add HNO₃ (1.05 eq) dropwise. Do not use H₂SO₄/HNO₃ mixed acid initially, as it is

too aggressive and may cause oxidation of the electron-rich ring.

Monitoring: Monitor by TLC. The product will be less polar than the starting material.

Outcome Analysis:

Major Product: Likely 6-Nitro-5-bromo-2-fluoro-4-methoxyphenol (driven by the strong

ortho-directing -OH).

Minor Product: 3-Nitro isomer.

Separation: The isomers usually have distinct R_f values. Separation by column

chromatography is required.[6]

References
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms,
and Structure. 7th Ed. Wiley, 2013. (General principles of EAS regioselectivity and
Ortho/Para directing effects).
Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press,
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BLD Pharm.Product Datasheet: 5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2).

[1][2][3][4][5] (Source for physical properties and availability).

ChemicalBook.2-Bromo-5-methoxyphenol and related derivatives.[6] (Comparative reactivity

data for brominated methoxyphenols).

Science of Synthesis.Knowledge Updates 2012/1. Thieme Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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